

Independent Verification of MRT67307 IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), MRT67307, with other known ULK1 inhibitors. The included data, sourced from various independent suppliers and research articles, is intended to aid researchers in their selection of appropriate chemical tools for studying the roles of ULK1 and the related ULK2 in cellular processes, particularly autophagy.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for MRT67307 and other commercially available ULK1/2 inhibitors. It is important to note that variations in experimental conditions can lead to differences in measured IC50 values.

Inhibitor	Target	IC50 (nM)	Source(s)
MRT67307	ULK1	45	[1] [2] [3] [4] [5]
ULK2	38	[1] [2] [3] [4] [5]	
TBK1	19	[1] [2] [3] [6]	
IKKε	160	[1] [2] [3] [6]	
MRT68921	ULK1	2.9	[7]
ULK2	1.1	[7]	
SBI-0206965	ULK1	108	[7]
ULK2	711	[7]	
ULK-101	ULK1	1.6	[7]
ULK2	30	[7]	

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of a kinase inhibitor, such as MRT67307, against ULK1 or ULK2 using a luminescence-based in vitro kinase assay. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

- Recombinant human ULK1 or ULK2 enzyme
- Kinase substrate (e.g., a generic peptide substrate)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

- Test inhibitor (e.g., MRT67307) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

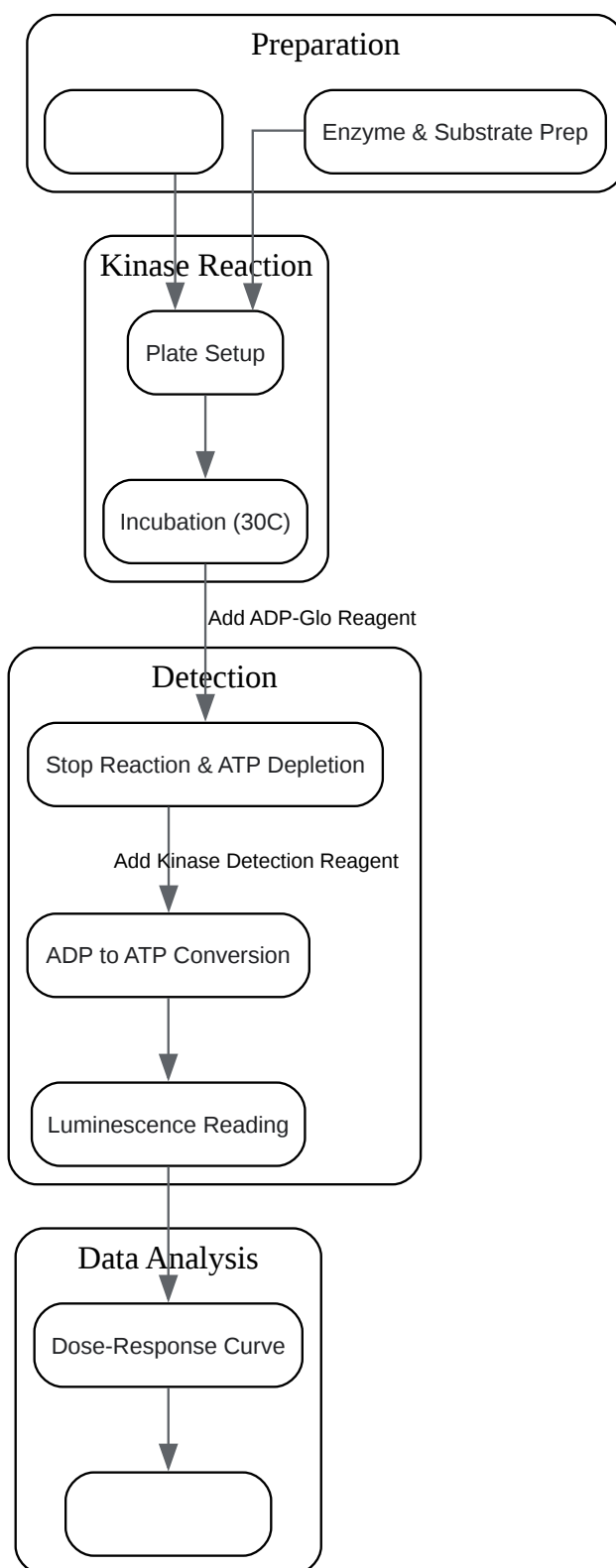
Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test inhibitor in DMSO.
 - Further dilute the inhibitor in kinase assay buffer to the desired final concentrations. A vehicle control (DMSO without inhibitor) must be included.
- Kinase Reaction:
 - Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.
 - Add 2.5 µL of the ULK1/ULK2 enzyme solution to each well.
 - Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.

- Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

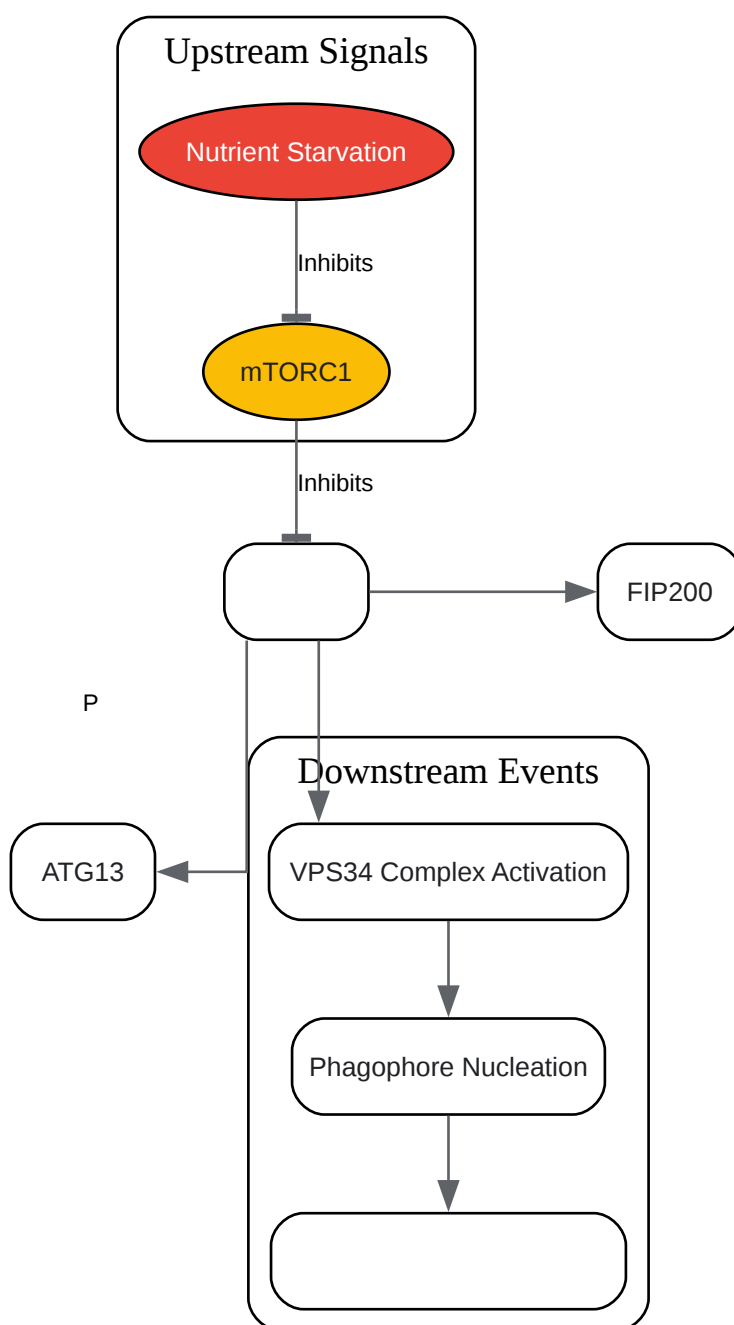
Visualizing Key Processes

To better understand the context of MRT67307's activity, the following diagrams illustrate the experimental workflow for IC₅₀ determination and the signaling pathway in which ULK1/2 are key players.



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Caption: Workflow for in vitro kinase IC₅₀ determination.



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Caption: Simplified ULK1/2 signaling pathway in autophagy.

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